![molecular formula C13H23NO3 B2644361 Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1373028-27-3](/img/structure/B2644361.png)

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

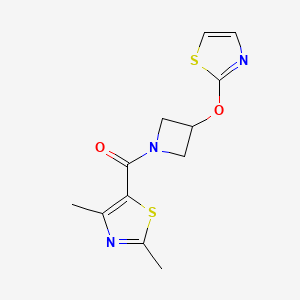

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is a chemical compound with the molecular formula C13H23NO3 . It is a spirocyclic compound, which means it contains two or more rings that share a single atom .

Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Aplicaciones Científicas De Investigación

Synthesis Techniques

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate and its derivatives have been synthesized through various methods. Notably, the compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt using an intramolecular lactonization reaction. This process is characterized by the use of 1H NMR spectroscopy and high-resolution mass spectrometry for characterization (Moriguchi et al., 2014). Additionally, a chiral variant of the compound was synthesized from cis- and trans-5-hydroxypipecolic acid ethyl esters without using chiral catalysts or enzymes and without separation by chiral column chromatography (Moriguchi et al., 2014).

Structural Analysis

The molecular structure of these compounds has been extensively analyzed. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single-crystal X-ray diffraction analysis, revealing a monoclinic space group and a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014). Similarly, the chiral compound's structure was determined, showing an orthorhombic space group and a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups (Moriguchi et al., 2014).

Photochemical and Thermal Rearrangements

Regioselective Transformations

Research has revealed that the irradiation of certain spirooxaziridines, like (2R,αS)-6(e)-tert-butyl-2-(α-methylbenzyl)-1,2-oxazaspiro[2.5.] octane, leads to specific lactam formations, with the absolute configurations of the reactant and product providing insight into the regioselectivity of these transformations. This underscores the stereoelectronic theory that explains the regioselectivities observed in photochemical and thermal rearrangements of oxaziridines (Lattes et al., 1982).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-13(6-7-13)5-4-10(14)8-15/h10,15H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINYZZWXJNWNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCC1CO)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2644278.png)

![ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2644284.png)

![ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2644285.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2644286.png)

![methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate](/img/structure/B2644287.png)

![3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate](/img/structure/B2644295.png)

![2-[(2-Methoxyethyl)amino]nicotinonitrile](/img/structure/B2644296.png)

![N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2644299.png)